

The Discovery and Isolation of 44-Homooligomycin A: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 44-Homooligomycin A

Cat. No.: B1199268

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This technical guide delves into the discovery, isolation, and biological activities of **44-Homooligomycin A**, a macrolide antibiotic with significant antitumor and antifungal properties. The compound was first identified from the culture broth of the soil bacterium *Streptomyces bottropensis* NK86-0279. This document provides a summary of the available data on its production, physicochemical characteristics, and bioactivity, intended to serve as a foundational resource for researchers in natural product chemistry, oncology, and infectious disease.

Discovery from a Soil Microbe

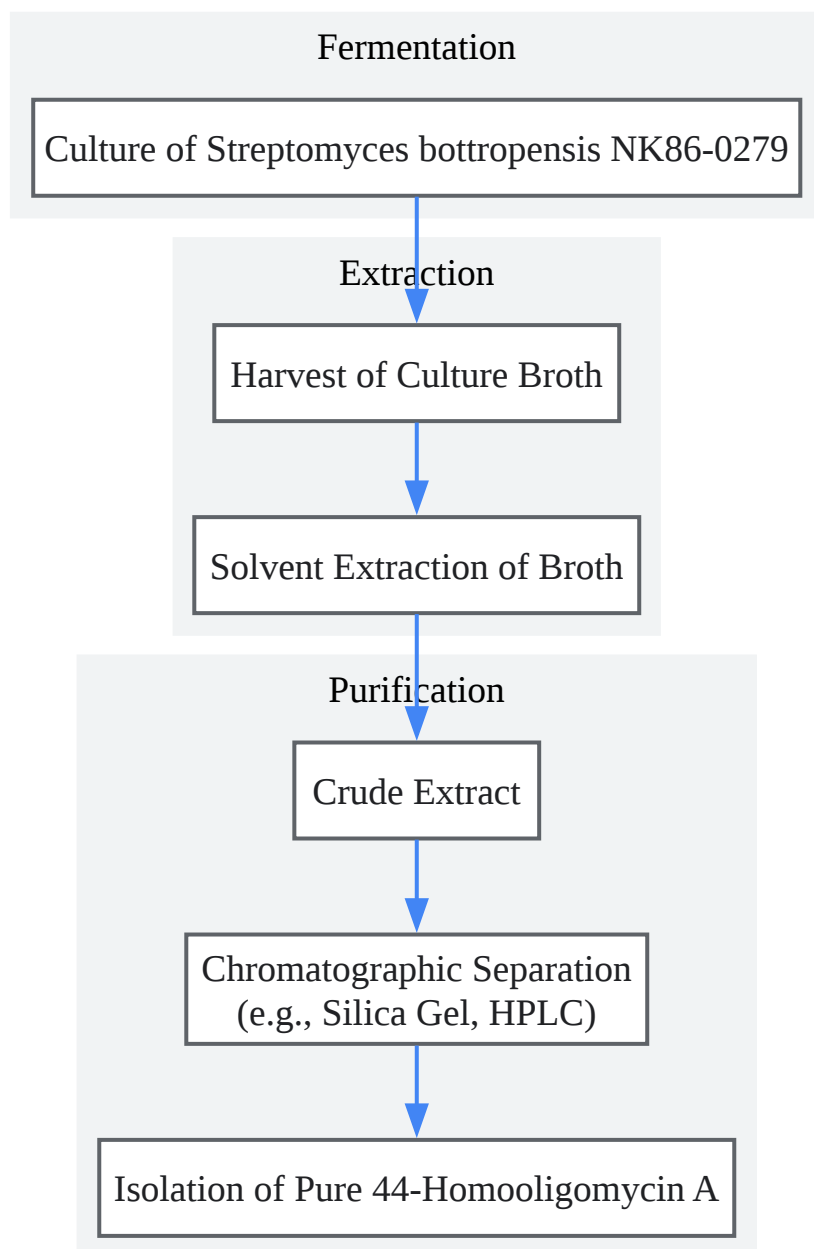
44-Homooligomycin A was discovered as a novel antitumor antibiotic produced by *Streptomyces bottropensis* strain NK86-0279.^[1] This discovery was the result of screening programs aimed at identifying new bioactive secondary metabolites from microbial sources. *Streptomyces*, a genus of Gram-positive bacteria found predominantly in soil, is renowned for its prolific production of a wide array of clinically important antibiotics and other therapeutic agents.

Fermentation and Isolation

The production of **44-Homooligomycin A** is achieved through the fermentation of *Streptomyces bottropensis* NK86-0279 in a suitable culture medium. Following an adequate incubation period to allow for the biosynthesis of the compound, the isolation process involves the extraction of the culture broth.

While the detailed, step-by-step experimental protocols for fermentation and isolation are contained within the primary research publication, a general workflow can be inferred.

Experimental Workflow for Isolation



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A generalized workflow for the isolation of **44-Homooligomycin A**.

Structural Elucidation

The molecular structure of **44-Homooligomycin A** was determined through a combination of spectroscopic and crystallographic techniques. These methods are standard in natural product chemistry for elucidating the constitution and stereochemistry of novel compounds. The structure was identified as an oligomycin-class antibiotic with an ethyl group substituting the typical methyl group at carbon 26.[1]

Key Analytical Techniques Used:

- **Spectroscopic Analysis:** This likely included Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C NMR) to determine the carbon-hydrogen framework and Mass Spectrometry (MS) to establish the molecular weight and formula.
- **X-ray Crystallographic Analysis:** This technique provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, confirming the compound's absolute stereochemistry.[1]

Physicochemical and Biological Properties

Summarized below are the known physicochemical and biological characteristics of **44-Homooligomycin A**. Due to the limitations in accessing the full primary data, specific quantitative values for some properties are not available.

Table 1: Physicochemical Properties of 44-Homooligomycin A

Property	Value
Molecular Formula	Not available in abstract
Molecular Weight	Not available in abstract
Appearance	Not available in abstract
Melting Point	Not available in abstract
Optical Rotation	Not available in abstract

Biological Activity

44-Homooligomycin A has demonstrated significant potential as both an antitumor and antifungal agent.

Antitumor Activity

The compound exhibits potent cytotoxic effects against a variety of tumor cells in laboratory settings (in vitro).[1] Furthermore, it has shown activity in animal models (in vivo) against Colon 26 carcinoma, indicating its potential for further investigation as a cancer therapeutic.[1]

Table 2: In Vitro Antitumor Activity of 44-Homooligomycin A (IC₅₀ Values)

Cell Line	IC ₅₀ (µg/mL)
P388 leukemia	Not available in abstract
L1210 leukemia	Not available in abstract
B16 melanoma	Not available in abstract
Colon 26 carcinoma	Not available in abstract

Antimicrobial Activity

While **44-Homooligomycin A** did not show activity against Gram-positive and Gram-negative bacteria or yeast at concentrations up to 1,000 µg/mL, it does possess antifungal properties.[1]

Table 3: Antifungal Activity of 44-Homooligomycin A (MIC Values)

Fungal Strain	MIC (µg/mL)
Pyricularia oryzae	Not available in abstract
Botrytis cinerea	Not available in abstract

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific cellular signaling pathways affected by **44-Homooligomycin A** are not detailed in the publicly available abstracts of the primary research.

Oligomycins, as a class, are known to be potent inhibitors of ATP synthase, which could be a potential mechanism for the observed bioactivities of **44-Homooligomycin A**. Further research is required to elucidate the exact pathways.

Conclusion

44-Homooligomycin A is a promising natural product with demonstrated antitumor and antifungal activities. Its discovery from *Streptomyces bottropensis* highlights the continued importance of microbial sources in the search for new therapeutic agents. While this guide provides a summary of the foundational knowledge, a full in-depth analysis, including detailed experimental protocols and comprehensive quantitative data, would necessitate access to the complete primary research article. Further investigation into its mechanism of action is warranted to fully understand its therapeutic potential.

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References

- 1. 44-Homooligomycins A and B, new antitumor antibiotics from *Streptomyces bottropensis*. Producing organism, fermentation, isolation, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Isolation of 44-Homooligomycin A: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199268#44-homooligomycin-a-discovery-and-isolation-from-streptomyces]

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